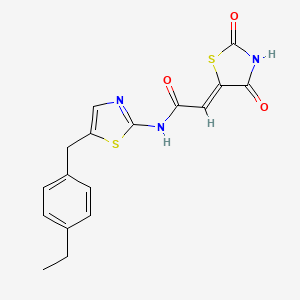
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(4-ethylbenzyl)thiazol-2-yl)acetamide is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones, including this compound, have been extensively studied for their potential pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. The (Z)-configuration indicates that specific substituents are oriented on the same side of the double bond, which can influence its biological activity.
Target Enzymes
One of the primary targets for this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the metabolism of prostaglandins, particularly in converting PGE2 to its inactive form. Inhibition of 15-PGDH leads to increased levels of active PGE2, which is associated with enhanced cell regeneration and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study comparing various synthesized compounds, those containing electron-withdrawing groups such as halogens showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions that disrupt bacterial cell walls or inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| 2B1Br | Moderate | Moderate | Weak |
| 2B3Cl | Strong | Moderate | Moderate |
| 2B4F | Weak | Strong | Strong |
Anticancer Potential
Thiazolidinones have been recognized for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors. Specifically, derivatives like this compound have demonstrated cytotoxic effects against leukemia and solid tumors in vitro .
Case Study: Cytotoxicity in Cancer Cells
In vitro studies revealed that this compound significantly inhibited the proliferation of human leukemia cells at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated. It exhibited a radical scavenging ability comparable to that of ascorbic acid, suggesting its potential use as an antioxidant agent in therapeutic applications .
Propriétés
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-10-3-5-11(6-4-10)7-12-9-18-16(24-12)19-14(21)8-13-15(22)20-17(23)25-13/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)(H,20,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIAADONZHDBAL-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














